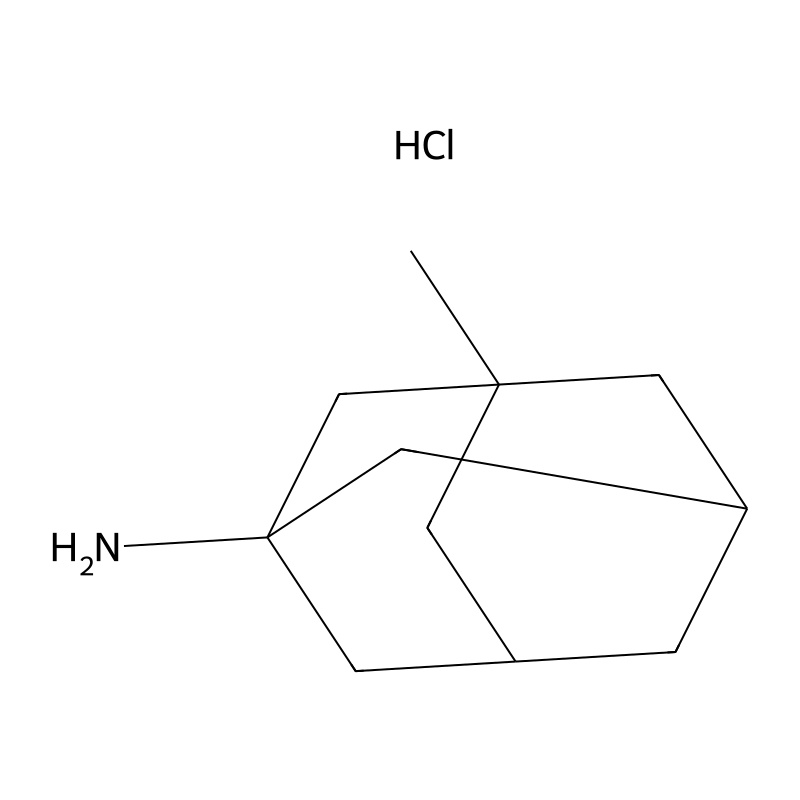

3-Methyladamantan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- As an analogue of Memantine, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in neurological research, particularly in the study of neurodegenerative diseases like Alzheimer’s .

- Memantine works by blocking NMDA receptors in the brain, which prevents the overstimulation of these receptors by the neurotransmitter glutamate. Overstimulation can lead to neuronal damage, so blocking these receptors can help protect neurons .

- The exact methods of application would depend on the specific experimental design, but could involve administering the compound to laboratory animals or using it in cell cultures .

- Given its relation to medicinal agents, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in the development of new drugs .

- This could involve using the compound as a starting point for the synthesis of new compounds, or studying its properties and effects to gain insights that could guide the development of new drugs .

- The methods of application would likely involve a combination of chemical synthesis, in vitro testing, and possibly preclinical trials .

Neurological Research

Pharmaceutical Development

3-Methyladamantan-1-amine hydrochloride, also known as Desmethylmemantine hydrochloride, is a derivative of the adamantane family, characterized by its unique bicyclic structure. This compound has gained attention due to its structural similarity to Memantine, a drug used in the treatment of Alzheimer's disease. The molecular formula for 3-Methyladamantan-1-amine hydrochloride is CHClN, with a molecular weight of approximately 201.74 g/mol . It exists as a solid at room temperature and is typically stored in a cool, dark environment to maintain stability.

- Formation of Amides: The compound can react with acid chlorides or acid anhydrides, resulting in the formation of amides.

- Elimination Reactions: Under certain conditions, it can undergo Hofmann elimination to yield alkenes.

- N-Alkylation: This compound can also serve as a nucleophile in N-alkylation reactions, further expanding its synthetic utility.

The biological activity of 3-Methyladamantan-1-amine hydrochloride has been explored primarily through its relationship with Memantine. Studies indicate that this compound exhibits similar pharmacological properties, particularly in modulating the NMDA receptor activity. Research has shown that derivatives of this compound may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases . Additionally, it has been studied for its sigma-1 receptor affinity, which may contribute to its therapeutic potential in retinal degeneration models.

Several methods have been developed for synthesizing 3-Methyladamantan-1-amine hydrochloride:

- Direct Synthesis from Adamantane Derivatives: The synthesis often begins with adamantane derivatives that undergo various functionalization steps to introduce the amine group.

- Two-Step Synthesis: A notable method involves reacting 3,5-dimethyl-adamantane with formamide and nitric acid to produce an intermediate, which is then hydrolyzed to yield 3-Methyladamantan-1-amine hydrochloride .

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

3-Methyladamantan-1-amine hydrochloride has several applications:

- Pharmaceutical Research: Its structural similarity to Memantine makes it a subject of interest in Alzheimer's disease research and other neuroprotective studies .

- Material Science: The compound can be utilized in synthesizing unique supramolecular structures through reactions with metal chlorides, demonstrating interesting dielectric properties.

- Reference Standards: It serves as an impurity reference material in pharmaceutical development and toxicology studies .

Interaction studies involving 3-Methyladamantan-1-amine hydrochloride focus on its binding affinity and pharmacological effects related to NMDA receptors and sigma receptors. These studies are crucial for understanding how this compound may influence neurotransmission and neuroprotection. For instance, research indicates that compounds related to this amine can modulate receptor activity, potentially offering therapeutic benefits in neurodegenerative conditions .

Several compounds share structural or functional similarities with 3-Methyladamantan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Memantine | CHN·HCl | Used for Alzheimer's treatment | Strong NMDA receptor antagonist |

| N-Methyladamantan-1-amine hydrochloride | CHN·HCl | Related structure; similar pharmacological effects | Methyl substitution affects receptor binding |

| (3-Methyladamantan-1-yl)methanamine hydrochloride | CHClN | Extended chain; different biological activity | Potentially different receptor interactions |

These compounds illustrate the diversity within the adamantane family while highlighting the specific characteristics that make 3-Methyladamantan-1-amine hydrochloride unique.